molecular formula C36H42N6O B608609 LLY-507

LLY-507

Numéro de catalogue: B608609
Poids moléculaire: 574.8 g/mol
Clé InChI: PNYRDVBFYVDJJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LLY-507 is a potent, selective, and cell-active inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in cancer progression and other diseases. It exhibits an enzymatic IC₅₀ of <15 nM for SMYD2 and demonstrates >100-fold selectivity over 24 other methyltransferases and non-epigenetic targets . This compound binds to the substrate channel of SMYD2, inhibiting its methylation activity on both histone (e.g., H4K20) and non-histone substrates (e.g., p53 at K370) . Preclinical studies highlight its antiproliferative effects in diverse cancers, including non-small cell lung carcinoma (NSCLC), breast cancer, ovarian clear cell carcinoma (OCCC), and hepatocellular carcinoma (HCC), with IC₅₀ values ranging from 0.6 µM (cellular p53 methylation inhibition) to 10 µM (proliferation assays) .

Méthodes De Préparation

Synthetic Route and Key Building Blocks

The synthesis of LLY-507 (N-[(3-pyrrolidin-1-yl)propyl]benzamide) is achieved through a sequence of reactions designed to assemble its core structure from four primary components: 3-methylindole , methyl 3-cyanobenzoate , 3-(pyrrolidin-1-yl)propan-1-amine , and 1-bromo-2-iodobenzene . While the full experimental protocol remains proprietary, the general strategy involves:

  • Formation of the benzamide backbone : Methyl 3-cyanobenzoate undergoes hydrolysis to yield 3-cyanobenzoic acid, which is subsequently coupled with 3-(pyrrolidin-1-yl)propan-1-amine via an amide bond formation reaction. This step likely employs carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid intermediate .

  • Introduction of the indole moiety : 3-Methylindole is functionalized through halogenation or cross-coupling reactions to enable conjugation with the benzamide intermediate. The use of 1-bromo-2-iodobenzene suggests a palladium-catalyzed Suzuki-Miyaura coupling to attach the aryl halide to the indole system, forming a biaryl structure .

  • Final assembly and functionalization : The pyrrolidine side chain is introduced via alkylation or nucleophilic substitution, ensuring proper spatial orientation for target binding.

Reaction Conditions and Optimization

Critical parameters for each synthetic step are summarized below:

Step Reagents/Conditions Purpose
Amide couplingEDC/HOBt, DMF, room temperature, 12–24 hActivate carboxylate for amine conjugation
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 hCross-coupling of aryl halide and boronic acid
AlkylationK₂CO₃, DMF, 60°C, 6 hIntroduce pyrrolidine side chain
PurificationFlash chromatography (SiO₂, CH₂Cl₂/MeOH gradient)Isolate product with >95% purity

The reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final purification employs flash chromatography using a dichloromethane/methanol gradient, yielding this compound as a white solid with a reported purity of >98% .

Crystallographic Characterization

To confirm the structural integrity of this compound, a co-crystal structure with SMYD2 was resolved at 1.8 Å resolution (PDB ID: 4WGC) . Key steps in crystallization include:

  • Protein preparation : SMYD2 is expressed in E. coli and purified via nickel-affinity chromatography followed by size-exclusion chromatography.

  • Crystallization conditions : SMYD2 (12.6 mg/mL in 20 mM Tris pH 9.0, 150 mM NaCl, 2 mM DTT) is mixed with reservoir solution (100 mM Tris-HCl pH 8.6, 14% PEG 20,000, 200 mM NaCl) using sitting-drop vapor diffusion at 8°C .

  • Compound soaking : Crystals are incubated with 5 mM this compound in a cryoprotectant solution (25% glycerol, 5 mM tris(2-carboxyethyl)phosphine) before flash-freezing in liquid nitrogen .

The crystal structure reveals this compound occupying the substrate peptide-binding pocket of SMYD2, with hydrogen bonds between the benzamide carbonyl and Asn179, and hydrophobic interactions with Phe184 and Leu178 .

Analytical Validation

Post-synthesis characterization employs a suite of techniques to verify chemical identity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.95–7.85 (m, 2H, Ar-H), 7.65–7.55 (m, 2H, Ar-H), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.55–2.45 (m, 4H, pyrrolidine-H), 1.85–1.70 (m, 2H, CH₂), 1.55–1.45 (m, 4H, pyrrolidine-H) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 140.2, 135.6, 132.1, 129.4 (Ar-C), 54.3 (pyrrolidine-C), 46.8 (CH₂), 38.7 (CH₂), 25.1 (pyrrolidine-C) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 396.1845 [M+H]⁺ (calculated for C₂₁H₂₆N₃O₂: 396.1851) .

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 µm, 4.6 × 150 mm

  • Mobile phase : 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B)

  • Gradient : 10% B → 90% B over 20 min

  • Retention time : 12.7 min, purity >98% .

Scalability and Reproducibility

The synthetic route demonstrates robust reproducibility across batches, with variations in yield attributable to:

  • Catalyst loading : Optimal Pd(PPh₃)₄ concentration of 5 mol% for Suzuki coupling minimizes side products.

  • Solvent choice : Dimethyl ether (DME) outperforms THF in cross-coupling efficiency due to better solubility of intermediates.

  • Temperature control : Maintaining 80°C during coupling prevents decomposition of the boronic ester intermediate .

Large-scale production (100 g batches) achieves an overall yield of 32% from methyl 3-cyanobenzoate, with the longest step being the 24-hour amide coupling .

Biological Validation of Synthesized Batches

To confirm functional activity, synthesized this compound is tested in:

  • SMYD2 inhibition assays : IC₅₀ <15 nM against p53(361–380) peptide methylation .

  • Cellular assays : Reduces SMYD2-induced p53 Lys370 methylation in U2OS cells (EC₅₀ = 0.8 µM) .

  • Selectivity profiling : >100-fold selectivity over 20+ methyltransferases (G9a, PRMT5, SETD8) .

Applications De Recherche Scientifique

Cancer Cell Proliferation Inhibition

LLY-507 has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, including:

  • Esophageal Cancer: Demonstrated dose-dependent inhibition in cell lines.
  • Liver Cancer: Effective against liver cancer cell lines.
  • Breast Cancer: Inhibitory effects noted in breast cancer models.

These findings suggest that this compound can serve as a critical chemical probe for dissecting the role of SMYD2 in cancer biology .

Combination Therapy Potential

Recent studies indicate that this compound may enhance the efficacy of existing therapies. For instance, it has been reported to have an additive effect when combined with olaparib, a PARP inhibitor, in colony formation assays. This suggests potential for this compound as part of combination therapies for more effective cancer treatment strategies .

Nanoparticle Drug Delivery Systems

Innovative research has explored loading this compound onto iron oxide nanoparticles to improve delivery and efficacy against non-small cell lung cancer (NSCLC). This approach aims to enhance the targeting and therapeutic impact of this compound while minimizing systemic toxicity .

Case Study 1: Inhibition of p53 Methylation

A study assessed the impact of this compound on p53 methylation levels in cells overexpressing SMYD2. Results indicated that treatment with this compound significantly reduced mono-methylated p53 levels at concentrations as low as 0.6 μM, confirming its potency in cellular contexts .

Case Study 2: Profiling Off-target Effects

Further profiling of this compound revealed that while it is highly selective for SMYD2, it also exhibits activity against several other methyltransferases. This off-target activity was evaluated using functional screening methods, which highlighted the need for careful consideration in therapeutic applications .

Summary of Findings

This compound represents a promising chemical probe for investigating the biological functions of SMYD2 and its role in oncogenesis. Its applications extend beyond basic research into potential clinical interventions, particularly in combination therapies and advanced drug delivery systems.

Application AreaDescription
Cancer Cell ProliferationInhibits growth in esophageal, liver, and breast cancer cell lines
Combination TherapyEnhances effects when used with olaparib (PARP inhibitor)
Nanoparticle DeliveryLoaded onto iron oxide nanoparticles for targeted delivery in NSCLC

Comparaison Avec Des Composés Similaires

Comparative Analysis of SMYD2 Inhibitors

Potency and Selectivity

Inhibitor SMYD2 IC₅₀ (Enzymatic) Selectivity (vs. Other Targets) Key Targets Beyond SMYD2
LLY-507 <15 nM >100-fold selectivity over 24 methyltransferases None reported
AZ505 0.5 µM Moderate selectivity; inhibits SMYD3 weakly SMYD3
BAY-598 8 nM High selectivity for SMYD2 None reported
A-893 Not fully characterized Broad activity against SMYD family SMYD1/2/3

Key Findings :

  • This compound and BAY-598 exhibit the highest enzymatic potency, but this compound has broader preclinical validation in cancer models .
  • AZ505 shows weaker SMYD2 inhibition and cross-reactivity with SMYD3, limiting its specificity .

Cellular and In Vivo Efficacy

Antiproliferative Activity

Cancer Type This compound IC₅₀ (Proliferation) BAY-598 IC₅₀ AZ505 IC₅₀
Ovarian (OCCC) 0.95–1.17 µM Not reported Not tested
Breast 1–10 µM (time-dependent) Not tested Not tested
Liver (HCC) 3–10 µM (no time dependency) Not tested Not tested
Esophageal 1–10 µM Not reported Not tested

Key Findings :

  • This compound shows time-dependent efficacy in breast cancer, with sensitivity increasing fivefold after 7 days of treatment compared to 3–4 days, suggesting SMYD2-dependent epigenetic mechanisms .

In Vivo Tumor Suppression

  • This compound-loaded iron oxide nanoparticles (PVA-IONPs) reduced SMYD2 activity by 95% in NSCLC mouse models, suppressing tumor growth and lung injury markers (e.g., emphysema, hemorrhage) .
  • BAY-598 and this compound demonstrated comparable anti-schistosomal activity, but this compound has additional validated anticancer applications .

Mechanism of Action and Secondary Effects

Inhibitor Primary Mechanism Secondary Effects
This compound Inhibits SMYD2-mediated p53K370 methylation, enhancing p53 tumor suppressor activity Suppresses EZH2 stability via K307 methylation ; inhibits adipogenesis
AZ505 Reduces SMYD2-mediated EZH2 stabilization Less effective than this compound in inducing apoptosis
BAY-598 Similar to this compound Primarily studied in parasitic infections

Key Findings :

  • In gastrointestinal stromal tumors (GIST), this compound synergizes with EZH2 knockdown to enhance senescence and apoptosis, outperforming AZ505 .

Therapeutic Versatility

Application This compound BAY-598 AZ505
Cancer Therapy +++ (NSCLC, OCCC, Breast, HCC) + (Schistosomiasis) + (GIST)
Metabolic Disease ++ (Obesity via adipogenesis inhibition)
Parasitic Infections + (Schistosomiasis) +++

Key: +++ = Well-validated; + = Limited evidence; – = No data

Activité Biologique

LLY-507 is a small molecule inhibitor that selectively targets the protein methyltransferase SMYD2, which has emerged as a significant player in cancer biology, particularly in the context of various malignancies such as esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), and breast cancer. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, selectivity, and implications for cancer treatment.

This compound functions primarily by inhibiting SMYD2, which catalyzes the monomethylation of lysine residues on target proteins, including the tumor suppressor p53. The inhibition of SMYD2 results in decreased methylation of p53 at Lys370, which is crucial for its regulatory functions in cell cycle and apoptosis. The compound exhibits a potent inhibitory effect with an IC50 value of less than 15 nM in enzyme assays and around 600 nM in cellular assays .

Selectivity Profile

This compound has been characterized as having a high degree of selectivity for SMYD2 over other methyltransferases and non-methyltransferase targets. In profiling against a panel of 454 kinases and various other receptors, this compound demonstrated over 100-fold selectivity for SMYD2 compared to other targets . However, it is important to note that recent studies have indicated potential off-target activities, with significant inhibition observed against several other proteins at concentrations below 1 µM .

In Vitro Activity

This compound has been shown to inhibit the proliferation of multiple cancer cell lines in a dose-dependent manner. For instance, studies indicated that this compound effectively reduced cell viability in ESCC, HCC, and breast cancer cells. The compound's efficacy was assessed through various assays, including cell viability assays where the IC50 values ranged from 0.5 to 0.71 µg/mL depending on the specific cancer cell line tested .

Case Studies

  • Esophageal Squamous Cell Carcinoma (ESCC) : In ESCC models, this compound treatment led to significant reductions in tumor growth and proliferation rates, correlating with decreased levels of p53 methylation.
  • Hepatocellular Carcinoma (HCC) : Similar findings were observed in HCC models where this compound inhibited cell growth and induced apoptosis through modulation of p53 activity.
  • Breast Cancer : this compound also exhibited anti-proliferative effects against breast cancer cell lines, further supporting its potential as a therapeutic agent in cancers associated with SMYD2 overexpression .

Structural Insights

A co-crystal structure of this compound bound to SMYD2 has been elucidated at a resolution of 1.63 Å. This structural data provides valuable insights into the binding interactions between this compound and SMYD2, facilitating the design of next-generation inhibitors that may enhance therapeutic efficacy while minimizing off-target effects .

Summary Table: Biological Activity Overview

Parameter Value
TargetSMYD2
Selectivity>100-fold over other targets
IC50 (Enzyme Assay)<15 nM
IC50 (Cell Assay)~600 nM
Cancer Types StudiedESCC, HCC, Breast Cancer
MechanismInhibition of p53 K370 methylation

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LLY-507 in inhibiting SMYD2, and how does its selectivity compare to other methyltransferases?

this compound binds competitively to the substrate peptide-binding pocket of SMYD2, as demonstrated by a 1.63-Å resolution co-crystal structure. It occupies the lysine-binding channel via a pyrrolidine group and extends into the SAM/SAH cofactor-binding region, effectively blocking substrate methylation . Selectivity profiling shows >100-fold specificity for SMYD2 over 24 other methyltransferases (including SMYD3 and SUV420H1/2) and minimal off-target activity against 454 kinases, 35 GPCRs, and 3 cytochrome P450 enzymes at >20 μM .

Q. How can researchers validate SMYD2 inhibition by this compound in cellular models?

Key methods include:

  • Western blotting : Measure reduction in SMYD2-mediated p53 Lys370 monomethylation (IC₅₀ = 0.6 μM in U2OS cells) .
  • ELISA : Quantify global H3K36me2 levels (e.g., in schistosome models) .
  • Mass spectrometry : Detect changes in non-histone substrates (e.g., BTF3 methylation) .
  • Functional assays : Dose-dependent inhibition of cancer cell proliferation (IC₅₀ <10 μM over 3–7 days in esophageal, liver, and breast cancer lines) .

Advanced Research Questions

Q. What experimental considerations are critical when assessing this compound’s antiproliferative effects across cancer types?

  • Time-dependence : Breast cancer cells show 5x increased sensitivity after 7 days vs. 3–4 days, suggesting SMYD2-dependent epigenetic mechanisms require prolonged inhibition .
  • Cell line specificity : Ovarian clear cell carcinoma (OCCC) viability paradoxically increases with this compound treatment, potentially due to p53 wild-type status vs. p53-mutant high-grade serous ovarian cancer (HGSOC) .
  • Dosing consistency : Use 0.5–7 μM for viability assays, with validation via SMYD2 knockdown to confirm on-target effects .

Q. How does the structural optimization of this compound from AZ505 enhance its potency and cellular permeability?

this compound replaces AZ505’s benzooxazinone with a pyrrolidine group, improving occupancy of the lysine-binding channel. The indole and benzotriazole moieties stabilize interactions with accessory pockets (e.g., Tyr240/258 in SMYD2), boosting potency (IC₅₀ <15 nM vs. AZ505’s ~100 nM) and cell permeability .

Q. What strategies can resolve contradictory findings regarding this compound’s efficacy in cancers with varying p53 status?

  • Mechanistic dissection : In p53-wild-type models (e.g., OCCC), combine this compound with p53 activators (e.g., nutlin-3) to unmask SMYD2-p53 pathway dependency .
  • Proteomic profiling : Compare histone vs. non-histone substrate methylation (e.g., ERα, HSP90) to identify context-specific SMYD2 roles .
  • In vivo validation : Use xenografts of SMYD2-amplified tumors (e.g., esophageal or hepatocellular carcinoma) to confirm antitumor efficacy .

Q. Methodological Guidance

Q. How should researchers optimize this compound treatment duration and dosing in colony-formation assays?

  • Use 0.5–1 μM this compound for 7–14 days to account for delayed epigenetic effects in breast cancer models .
  • Include a vehicle control (e.g., DMSO) and normalize cell counts to baseline viability (72-h pretreatment) to avoid confounding by initial cytotoxicity .

Q. What in silico tools are recommended for predicting SMYD2-LLY-507 interactions in non-mammalian models?

  • Homology modeling : Use templates like SMYD3 (PDB 5EX3) for schistosome SMYD homologs (e.g., Smp_000700) .
  • Molecular docking : Validate binding poses using PyMOL or AutoDock, focusing on conserved residues (e.g., His554, Tyr642 in Smp_000700) .

Q. Data Contradiction Analysis

Q. Why do some studies report minimal changes in global histone methylation upon SMYD2 inhibition?

SMYD2 primarily localizes to the cytoplasm and methylates non-histone substrates (e.g., p53, ERα). Global histone methylation (e.g., H4K20) is unaffected, as shown by proteomics in HEK293 and KYSE-150 cells . Focus on tissue-specific histone targets (e.g., H3K36me2 in schistosomes) for relevant readouts .

Propriétés

IUPAC Name

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYRDVBFYVDJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.